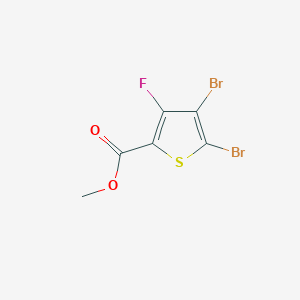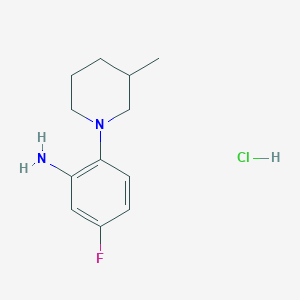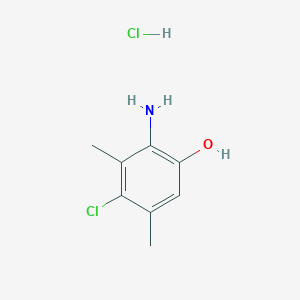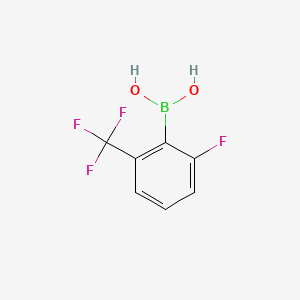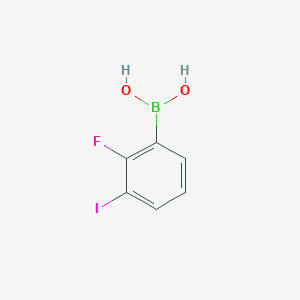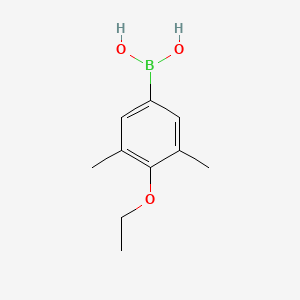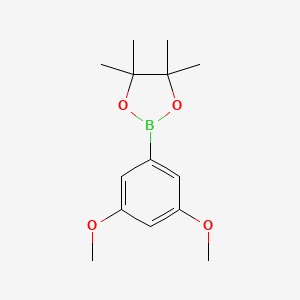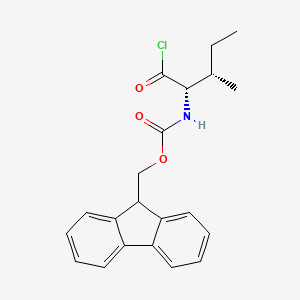
Fmoc-异亮氨酸-氯
描述
9-Fluorenylmethyloxycarbonyl-L-isoleucine chloride: (Fmoc-Ile-Cl) is a derivative of isoleucine, an essential amino acid. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
科学研究应用
Chemistry:
- Fmoc-Ile-Cl is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of isoleucine during the assembly of peptide chains .
Biology and Medicine:
- In biological research, Fmoc-Ile-Cl is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .
Industry:
- In the pharmaceutical industry, Fmoc-Ile-Cl is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based materials for various applications .
作用机制
Target of Action
Fmoc-Ile-Cl, or fluorenylmethyloxycarbonyl-isoleucine chloride, primarily targets amine groups in organic compounds . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The primary role of this compound is to protect the amine group during peptide synthesis, preventing it from reacting with other groups until the desired time .
Mode of Action
The mode of action of Fmoc-Ile-Cl involves the formation of a carbamate with the amine group . This is achieved by the nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Ile-Cl are primarily those involved in peptide synthesis . . This allows for the efficient and controlled synthesis of peptides.
Pharmacokinetics
It is known that fmoc-ile-cl is a solid compound that can be handled easily, but as an acid chloride, it is sensitive to moisture and heat .
Result of Action
The result of Fmoc-Ile-Cl’s action is the formation of Fmoc-protected amines , which are crucial intermediates in peptide synthesis . These protected amines can then be incorporated into peptides in a controlled manner, allowing for the synthesis of complex peptide structures. The Fmoc group can be removed when desired, revealing the original amine group and allowing it to participate in further reactions .
Action Environment
The action of Fmoc-Ile-Cl can be influenced by various environmental factors. For instance, the presence of certain metal ions can inhibit the reaction between Fmoc-Cl and glyphosate, a common target of Fmoc-Cl . Additionally, the reaction conditions, such as the presence of a base and the temperature, can significantly impact the efficiency of Fmoc-Cl’s action . Therefore, careful control of the reaction environment is crucial for the effective use of Fmoc-Ile-Cl in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Isoleucine:
Industrial Production Methods:
- Industrial production of Fmoc-Ile-Cl typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
化学反应分析
Types of Reactions:
-
Substitution Reactions:
-
Deprotection Reactions:
- The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide. This deprotection is rapid and efficient, making it suitable for iterative cycles in peptide synthesis .
Common Reagents and Conditions:
Bases: Sodium bicarbonate, piperidine.
Solvents: Dioxane, dimethylformamide.
Nucleophiles: Amines, alcohols.
Major Products:
相似化合物的比较
-
9-Fluorenylmethyloxycarbonyl-L-valine chloride (Fmoc-Val-Cl):
-
9-Fluorenylmethyloxycarbonyl-L-leucine chloride (Fmoc-Leu-Cl):
-
9-Fluorenylmethyloxycarbonyl-L-alanine chloride (Fmoc-Ala-Cl):
Uniqueness:
- Fmoc-Ile-Cl is unique in its application for protecting the amino group of isoleucine, an amino acid with a branched side chain. This makes it particularly useful in the synthesis of peptides and proteins that require isoleucine residues .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQQZYYSMFLLM-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


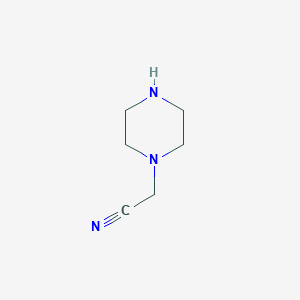
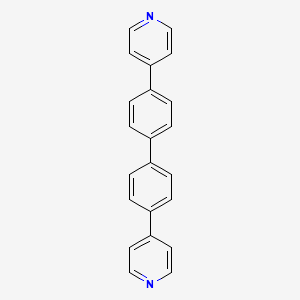
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
